molecular formula C18H11N3O3 B2845024 (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide CAS No. 735303-57-8

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide

カタログ番号 B2845024
CAS番号: 735303-57-8
分子量: 317.304
InChIキー: CALAYSSBWAFMLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), leading to disruption of energy metabolism in cancer cells.

作用機序

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide targets the TCA cycle enzymes, PDH and KGDH, leading to disruption of energy metabolism in cancer cells. By inhibiting these enzymes, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide induces a metabolic shift in cancer cells from oxidative phosphorylation to glycolysis, leading to increased production of reactive oxygen species (ROS) and ATP depletion, ultimately leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells through its effects on energy metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells and to enhance the efficacy of other anticancer agents. In preclinical studies, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile.

実験室実験の利点と制限

One advantage of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its specificity for cancer cells, which minimizes off-target effects. Another advantage is its ability to enhance the efficacy of other anticancer agents, which could lead to the development of combination therapies. However, one limitation of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide is its low solubility, which could affect its bioavailability and efficacy in vivo. Another limitation is its high cost, which could limit its accessibility for research purposes.

将来の方向性

There are several future directions for the research and development of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. One direction is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the dosing and administration of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide to enhance its efficacy and minimize its toxicity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide in combination with other anticancer agents and to identify potential biomarkers of response to the compound.

合成法

The synthesis of (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide involves the reaction of 4-oxo-1,3-dioxoisoindoline-2-carboxylic acid with 2-phenylacetonitrile in the presence of triethylamine and acetic anhydride to obtain the intermediate (E)-ethyl 3-phenylacrylate. The intermediate is then reacted with hydrazine hydrate to obtain the final product, (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide. The overall yield of the synthesis is around 20%.

科学的研究の応用

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has been extensively studied in preclinical and clinical studies as a potential anticancer agent. It has been shown to exhibit potent antitumor activity against a wide range of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. (Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical studies.

特性

IUPAC Name

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c19-10-12(9-11-5-2-1-3-6-11)16(22)20-14-8-4-7-13-15(14)18(24)21-17(13)23/h1-9H,(H,20,22)(H,21,23,24)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALAYSSBWAFMLK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。